6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family. This compound features a pyridazinone core, a morpholino group, and a methoxyphenyl substituent. Its unique structure suggests potential applications in various fields, particularly in medicinal chemistry due to its biological activity and ability to interact with specific molecular targets.
This compound can be classified under heterocyclic compounds, specifically as a pyridazinone derivative. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
The synthesis of 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone typically involves several steps:
The molecular formula for 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is .
The characterization of this compound typically involves:
6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone can participate in various chemical reactions:
The mechanism of action for 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is likely to involve interactions with specific biological targets, such as enzymes or receptors. These interactions may lead to modulation of signaling pathways associated with inflammation or pain relief. Detailed studies involving binding assays and cellular models would be necessary to elucidate these mechanisms fully.
6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone has several potential scientific uses:
The compound 6-(3-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone features a multifaceted molecular architecture with distinct pharmacophoric elements. The core structure consists of a pyridazinone ring – a six-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone functionality at position 3. Position 6 of this ring is substituted with a 3-methoxyphenyl group, providing aromatic character and electron-donating properties. Position 2 is functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain, creating an amide linkage to the saturated morpholine heterocycle. This structural combination yields the systematic IUPAC name: 6-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one [5].
The molecular formula is C₁₈H₂₀N₃O₄, with a calculated molecular weight of 342.37 g/mol. Critical structural features include:
Table 1: Structural Components of 6-(3-Methoxyphenyl)-2-(2-Morpholino-2-oxoethyl)-3(2H)-Pyridazinone
Structural Element | Chemical Substituent | Spatial Orientation | Physicochemical Contribution |
---|---|---|---|
Position 6 | 3-Methoxyphenyl | Meta-substituted aromatic | Enhanced lipophilicity and π-stacking capability |
Position 2 | 2-(Morpholino-2-oxo)ethyl | Flexible ethyl linker with terminal morpholine | Improved solubility and hydrogen bond acceptance |
Core Heterocycle | 3(2H)-Pyridazinone | Planar bicyclic system | Central pharmacophore with hydrogen bonding capacity |
Bridge | -CH₂C(O)- | Carboxamidoalkyl spacer | Conformational flexibility and metabolic stability |
The development of pyridazinone-based pharmaceuticals represents a significant chapter in medicinal chemistry, beginning with early cardiovascular agents in the 1980s. The foundational US4914093A patent (1989) marked a pivotal advancement by disclosing pyridazinone derivatives substituted at position 6 with phenyl groups and at position 2 with various aminoalkyl chains, including morpholino-containing side chains. These compounds demonstrated myocardial potentiating activity, establishing the pyridazinone scaffold as a privileged structure in drug discovery [2]. This patent specifically claimed compounds with structural similarities to our subject molecule, particularly noting the importance of the morpholinoethyl moiety attached via a carbonyl-containing linker.
Subsequent innovations focused on optimizing anticancer properties through strategic substituent modifications. Research in the 2010s revealed that halogenation patterns on the phenyl ring significantly influenced bioactivity, with 4'-chlorophenyl derivatives showing enhanced potency against leukemia cell lines [5]. The evolution continued with molecular hybridization strategies, exemplified by EP2748166B1 (2018), which fused pyridazinone with pyrimidine cores to create novel anti-inflammatory agents while retaining the critical morpholino carbonyl element [4]. This historical trajectory demonstrates how 6-aryl-2-(morpholinocarbonylalkyl) pyridazinones emerged as a distinct subclass with diversified therapeutic applications.
Pyridazinone derivatives occupy a privileged position in medicinal chemistry due to their versatile bioactivity profiles and favorable drug-like properties. The scaffold's significance stems from its balanced amphiphilic character – the heterocyclic core provides water solubility while aromatic substituents enhance membrane permeability. Specifically, 6-aryl-2-(morpholinoethyl) pyridazinones exhibit remarkable target modulation capabilities against several disease-relevant pathways [4] [5].
The 3-methoxyphenyl substitution at position 6 enhances anticancer activity through multiple mechanisms including tubulin polymerization inhibition and kinase modulation. Molecular hybridization studies demonstrate that combining this moiety with the morpholino carbonyl terminus creates dual-acting compounds with improved target affinity [5]. Additionally, the carboxamidoethyl linker confers metabolic stability compared to direct morpholine attachment, addressing a key limitation of earlier derivatives [2]. These molecules exhibit selective cytotoxicity profiles across various cancer cell lines while maintaining moderate logP values (2.5-3.5), supporting favorable pharmacokinetic properties. Beyond oncology, the structural framework shows promise for inflammation modulation through PDE4 inhibition and cytokine regulation, particularly when incorporating bioisosteric replacements for the morpholine ring [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: